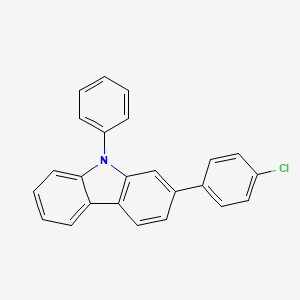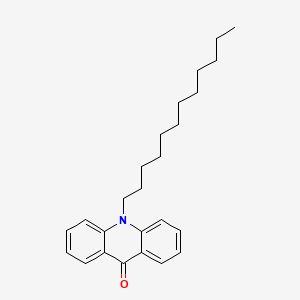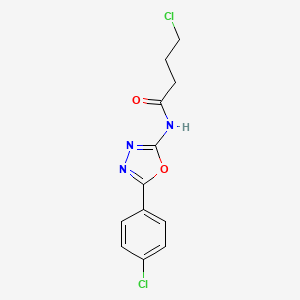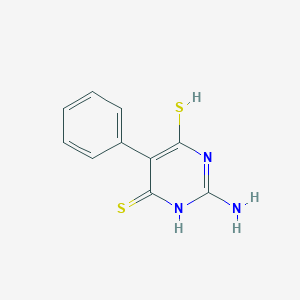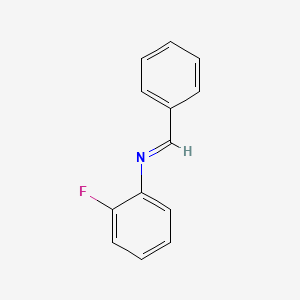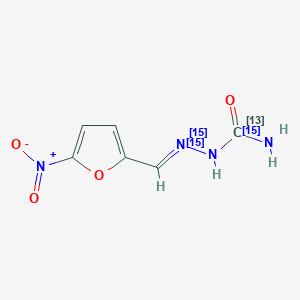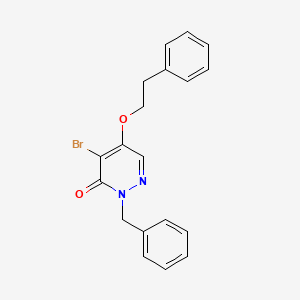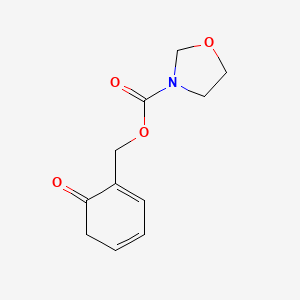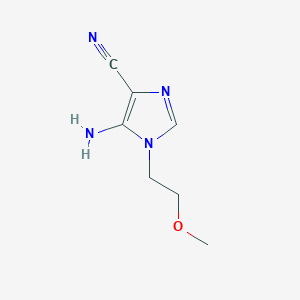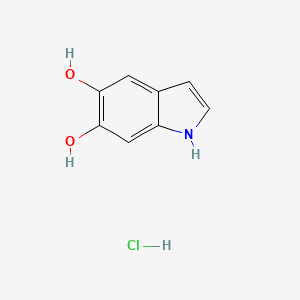
4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and a methylquinazolinamine structure
Métodos De Preparación
The synthesis of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 2 and 5 positions of the quinazoline ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different substituted quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:
2,5-Dichloro-N-(4-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the quinazoline core.
2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenecarboxamide: This compound contains a thiophene ring instead of the quinazoline core.
2,5-Dichloro-N-(4-methoxyphenyl)-3-thiophenesulfonamide: This compound has a sulfonamide group instead of the amine group.
The uniqueness of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine lies in its specific quinazoline structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
827031-22-1 |
|---|---|
Fórmula molecular |
C16H13Cl2N3O |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-14-12(17)4-3-5-13(14)19-16(18)20-15/h3-9H,1-2H3 |
Clave InChI |
HXFFEQHSYUTPMD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


